Sulfo-Cy7.5 Azide: A Comprehensive Technical Guide to its Spectral Properties and Applications
Sulfo-Cy7.5 Azide: A Comprehensive Technical Guide to its Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core spectral properties and applications of Sulfo-Cy7.5 azide, a near-infrared (NIR) fluorescent dye crucial for advanced bio-imaging and bioconjugation. This document details the dye's spectral characteristics, provides established experimental protocols for its use in click chemistry, and offers visualizations to elucidate key processes.
Core Spectral Properties of Sulfo-Cy7.5 Azide
Sulfo-Cy7.5 is a water-soluble heptamethine cyanine dye that fluoresces in the near-infrared spectrum. Its key characteristics include a high molar extinction coefficient and good quantum yield, making it a bright and sensitive fluorophore for a variety of applications. The sulfonate groups enhance its water solubility, which is advantageous for biological applications in aqueous environments.
The spectral properties of Sulfo-Cy7.5 azide can exhibit slight variations between different suppliers and measurement conditions. The following table summarizes the typical spectral characteristics compiled from various sources.
| Spectral Property | Typical Value Range | Source(s) |
| Excitation Maximum (λabs) | 778 - 788 nm | [1][2][3] |
| Emission Maximum (λem) | 797 - 808 nm | [2][3] |
| Molar Extinction Coefficient (ε) | ~222,000 - 223,000 M-1cm-1 | |
| Fluorescence Quantum Yield (Φ) | ~0.10 | |
| Stokes Shift | ~20 nm |
Note: The exact spectral properties can be influenced by the solvent, pH, and conjugation state of the dye.
Applications in Research and Development
The near-infrared emission of Sulfo-Cy7.5 azide is particularly valuable for in vivo imaging due to the reduced autofluorescence and deeper tissue penetration of light in this spectral window. The azide functional group allows for its covalent attachment to a wide range of molecules modified with an alkyne group through "click chemistry," a highly efficient and bioorthogonal ligation reaction. This makes Sulfo-Cy7.5 azide a versatile tool for:
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Fluorescence Microscopy: High-resolution imaging of cellular structures and processes.
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In Vivo Imaging: Deep tissue imaging with minimal background interference.
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Flow Cytometry: Precise cell sorting and analysis with distinct fluorescent signals.
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Bioconjugation: Efficiently labeling proteins, antibodies, peptides, and nucleic acids for targeted detection and tracking.
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Molecular Probes: Development of targeted probes to study molecular interactions and biological pathways.
Experimental Protocols: Click Chemistry Conjugation
Sulfo-Cy7.5 azide is primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). The choice between these methods depends on the biological system and the presence of copper-sensitive components.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Protein Labeling
This protocol outlines a general procedure for labeling an alkyne-modified protein with Sulfo-Cy7.5 azide.
Materials:
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Alkyne-modified protein in a copper-compatible buffer (e.g., phosphate buffer, pH 7.4)
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Sulfo-Cy7.5 azide
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Anhydrous Dimethylsulfoxide (DMSO)
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Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
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Copper(I)-stabilizing ligand (e.g., THPTA or TBTA) solution (e.g., 50 mM in DMSO/water)
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Freshly prepared sodium ascorbate solution (e.g., 100 mM in water)
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Aminoguanidine solution (optional, to prevent side reactions)
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Purification column (e.g., size-exclusion chromatography)
Procedure:
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Prepare a stock solution of Sulfo-Cy7.5 azide: Dissolve the Sulfo-Cy7.5 azide in anhydrous DMSO to a concentration of 10 mM.
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Prepare the reaction mixture: In a microcentrifuge tube, combine the alkyne-modified protein solution with the Sulfo-Cy7.5 azide stock solution. The molar ratio of dye to protein may need to be optimized, but a starting point of 5-10 fold molar excess of the dye is recommended.
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Prepare the catalyst solution: In a separate tube, premix the CuSO₄ solution and the ligand solution.
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Initiate the reaction: Add the premixed catalyst solution to the protein-dye mixture. Then, add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) state and initiate the click reaction. If using, aminoguanidine can also be added at this stage.
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Incubate the reaction: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. The optimal reaction time may vary depending on the specific protein and reaction conditions.
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Purify the conjugate: Remove the unreacted dye and other small molecules by size-exclusion chromatography or dialysis.
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Characterize the conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of Sulfo-Cy7.5 (around 788 nm).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol (Copper-Free)
This copper-free method is ideal for live-cell imaging and applications where copper toxicity is a concern. It involves the reaction of an azide with a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.
Materials:
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DBCO-modified biomolecule
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Sulfo-Cy7.5 azide
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Phosphate-buffered saline (PBS) or other suitable biological buffer
Procedure:
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Prepare solutions: Dissolve the DBCO-modified biomolecule and Sulfo-Cy7.5 azide in a suitable buffer (e.g., PBS).
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Mix reagents: Combine the DBCO-modified biomolecule and Sulfo-Cy7.5 azide in a reaction vessel. A 1.5 to 3-fold molar excess of the azide is typically used.
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Incubate: Allow the reaction to proceed at room temperature or 37°C for 1-12 hours, protected from light. The reaction progress can be monitored by techniques such as HPLC or fluorescence imaging.
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Purification (if necessary): For in vitro conjugations, purify the labeled biomolecule using standard chromatography techniques to remove any unreacted dye. For live-cell labeling, washing the cells is often sufficient.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in CuAAC and SPAAC labeling.
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Conclusion
Sulfo-Cy7.5 azide stands out as a premier fluorescent probe for NIR imaging and bioconjugation. Its excellent water solubility, high fluorescence brightness, and bioorthogonal reactivity via its azide handle make it an indispensable tool for researchers in cell biology, molecular imaging, and drug development. The provided protocols and workflows serve as a foundational guide for the successful implementation of Sulfo-Cy7.5 azide in a variety of research applications.
